1-amino-4-methylpyridine-2,6(1H,3H)-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-amino-4-methyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-5(9)8(7)6(10)3-4/h2H,3,7H2,1H3 |
InChI Key |
KEELRYDXZDQGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)C1)N |
Origin of Product |
United States |
Biological Activity
1-Amino-4-methylpyridine-2,6(1H,3H)-dione, also known as a pyridinone derivative, has garnered attention in recent years due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and synthesis methods.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Various synthetic routes have been explored for the production of this compound, often involving condensation reactions with different amines and carbonyl compounds. For instance, the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones has been reported through the reaction of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with dialkylamines under specific conditions .
Antimicrobial Properties
This compound exhibits significant antibacterial and antifungal activities. In a study evaluating various pyridinone derivatives, it was found that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridinone Derivatives
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 1-Amino-4-methylpyridine-2,6-dione | Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 | |
| Other Pyridinone Derivatives | Various Bacteria | Varies |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The compound's ability to interact with bacterial enzymes may inhibit their function, leading to cell death .
Case Studies
Several case studies have highlighted the efficacy of this compound in treating infections caused by resistant strains of bacteria. In one notable study involving a series of synthesized derivatives, it was demonstrated that modifications to the pyridinone structure could enhance antimicrobial potency significantly.
Case Study: Efficacy Against Resistant Strains
In vitro tests showed that modified versions of this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives achieving MIC values lower than those of traditional antibiotics . This suggests a potential role for these compounds in developing new treatments for resistant infections.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 1-amino-4-methylpyridine-2,6(1H,3H)-dione derivatives exhibit notable antimicrobial activity. For instance, a study demonstrated that certain synthesized derivatives showed significant inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications to the pyridine ring could enhance potency against specific pathogens .
Anticancer Activity
The compound has been evaluated for its anticancer properties. A series of derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. Results indicated that some compounds exhibited selective cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest. This highlights the potential of this compound as a scaffold for developing novel anticancer agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggest that it may modulate neurotransmitter systems and provide protection against oxidative stress-induced neuronal damage. Such properties position it as a candidate for further investigation in treating conditions like Alzheimer's disease .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound has led to its exploration in agricultural sciences as a potential pesticide. Research has shown that certain derivatives possess insecticidal properties against common agricultural pests. Field trials demonstrated effective pest control while minimizing harm to beneficial insects, indicating a promising avenue for sustainable agriculture .
Materials Science
Polymer Synthesis
In materials science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. These advancements open new possibilities for applications in coatings and composites .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods and Yields
| Synthesis Method | Compound Yield (%) | References |
|---|---|---|
| Condensation with amines | 68% | |
| Cyclo-condensation reactions | Variable (50%-80%) |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications to the compound increased its effectiveness by up to 70% compared to standard antibiotics .
Case Study 2: Neuroprotection in Alzheimer's Models
In vitro studies using neuroblastoma cells demonstrated that derivatives of this compound could significantly reduce amyloid-beta-induced toxicity. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses .
Case Study 3: Agricultural Field Trials
Field trials conducted on crops treated with a novel pesticide formulation based on this compound showed a reduction in pest populations by over 60%, with minimal impact on non-target species. This study underscores the potential for developing environmentally friendly agricultural solutions .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Pyridine-2,6-dione Derivatives
Key Observations :
- The amino group in the target compound contrasts with aryl substituents in 4-(4-methoxyphenyl)-1-phenyl-dione, which adopt a near-perpendicular orientation to the dione ring (torsion angle ~100.49°) . This spatial arrangement influences intermolecular interactions, such as C–H⋯O hydrogen bonding and π-stacking.
- Compared to quinazoline-diones, the pyridine-2,6-dione core lacks a fused aromatic ring, reducing planarity but retaining reactivity at the methylene position .
Key Observations :
- The Mannich reaction, used to introduce aminomethyl groups in related diones , is a plausible route for synthesizing the target compound. This contrasts with phosphonate derivatives requiring complex phosphorylation steps .
- Quinazoline-diones employ silylation for ribose coupling, highlighting divergent strategies for modifying dione scaffolds .
Crystallographic and Conformational Analysis
Table 3: Crystallographic Data for Selected Diones
Key Observations :
- The triclinic packing of 4-(4-methoxyphenyl)-1-phenyl-dione involves chains along the a-axis via C–H⋯O bonds, absent in the target compound due to its amino group, which may instead form N–H⋯O interactions .
- The envelope conformation of the dione ring (puckering amplitude Q = 0.1510 Å in aryl-substituted diones) suggests similar flexibility in the target compound .
Key Observations :
- amino) critically impacts bioactivity .
- The amino group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) through H-bonding, a hypothesis requiring validation .
Preparation Methods
Condensation and Ring-Closing Reactions
A key approach involves condensation of substituted pyridinones with amines under controlled conditions:
- Starting from 4-hydroxy-6-methylpyridin-2(1H)-one derivatives, condensation with primary amines (e.g., benzylamine, adenine) under reflux leads to formation of monocyclic pyridinones including 1-amino-4-methylpyridine-2,6(1H,3H)-dione analogs.
- The reaction proceeds via Knoevenagel condensation followed by intramolecular lactonization, yielding the desired pyridone ring system with amino substitution.
Multi-Step Synthesis from Furan Derivatives
An alternative synthetic route involves:
- Starting with ethyl 2-(4-methylfuran) formate as a raw material.
- Refluxing with ammonia gas in the presence of formamide and a water-removing agent (e.g., ammonium chloride) in dimethylformamide solvent for 24 hours to form 2-amino-3-hydroxy-4-methylpyridine.
- Chlorination of the hydroxy intermediate using phosphorus trichloride and an acid-binding agent (e.g., dimethylformamide) in dichloroethane under reflux for 6 hours to yield 2-amino-3-chloro-4-methylpyridine.
- Copper powder-mediated reaction with benzoic acid at elevated temperature (150 °C) to obtain crude 2-amino-4-methylpyridine.
- Purification by acid-base extraction and recrystallization to achieve high purity (up to 99.2%) and good yield (~82%).
This method is notable for minimizing by-product formation and employing straightforward purification steps.
Use of Catalysts and Solvents
- Polar aprotic solvents such as dimethylformamide (DMF) are preferred to enhance nucleophilicity and reduce side reactions.
- Acid scavengers and decolorizing agents (activated carbon, diatomite) are used to improve product purity.
- Reflux conditions and pH adjustments are critical to drive reactions to completion and isolate the target compound effectively.
Microwave-Assisted Synthesis
Though less detailed in the literature, microwave-assisted synthesis has been applied to similar pyridone derivatives to accelerate reaction rates and improve selectivity by providing uniform heating and reducing reaction times.
Summary Table of Preparation Steps and Conditions
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 2-(4-methylfuran) formate + NH3 + formamide + ammonium chloride | Reflux 24 h in DMF, water removal | ~72 | Formation of 2-amino-3-hydroxy-4-methylpyridine |
| 2 | 2-amino-3-hydroxy-4-methylpyridine + PCl3 + DMF | Reflux 6 h in dichloroethane | ~92 | Chlorination to 2-amino-3-chloro-4-methylpyridine |
| 3 | 2-amino-3-chloro-4-methylpyridine + benzoic acid + Cu powder | 150 °C, 1 h | - | Formation of crude 2-amino-4-methylpyridine |
| 4 | Crude product purification | Acid-base extraction, filtration | ~82 | Purity up to 99.2% |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) confirms the structure and substitution pattern.
- Mass spectrometry (ESI-MS) verifies molecular weight.
- Melting point determination ensures compound purity and identity.
- Infrared (IR) spectroscopy can be used to confirm keto and amino functional groups.
Research Findings and Optimization Notes
- The reaction yields and purity are highly dependent on the control of pH during extraction and purification steps.
- Use of water-removing agents and acid scavengers improves reaction efficiency.
- The choice of solvent and temperature critically affects the selectivity of amination and chlorination steps.
- Microwave-assisted methods, though less common, offer promising improvements in reaction time and yield.
- The synthetic route from furan derivatives is advantageous due to fewer by-products and simpler purification compared to direct amination of pyridone precursors.
Q & A
Q. What are the common synthetic routes for preparing 1-amino-4-methylpyridine-2,6(1H,3H)-dione and its derivatives?
While direct synthetic data for the target compound is limited in the provided evidence, analogous methods for pyridinediones include:
- Microwave-assisted synthesis : Efficient for cyclization reactions (e.g., forming diones from diacids using acetic anhydride under microwave irradiation) .
- Condensation reactions : Reacting precursors like aniline with dione intermediates to introduce aryl/amino groups .
- Mitsunobu reaction : Used for terpyridine derivatives, applicable for functionalizing pyridine cores via alcohol-amine coupling . Example protocol: Microwave treatment of diacids with anhydrides, followed by amine substitution (yields ~96% in analogous cases) .
Q. How is the molecular structure of pyridinedione derivatives characterized experimentally?
Key techniques include:
- X-ray crystallography : Determines bond lengths, angles, and conformation. For example, pyridinedione rings adopt envelope conformations with puckering parameters (e.g., ) .
- NMR spectroscopy : NMR identifies substituents (e.g., δ 3.87 ppm for methoxy groups, δ 6.98 ppm for aromatic protons) .
- Intermolecular interactions : C–H⋯O hydrogen bonds and π-stacking observed in crystal packing (e.g., chains along [100] axis) .
Advanced Research Questions
Q. How can computational methods complement crystallographic data to analyze electronic properties?
Computational strategies include:
- DFT calculations : To correlate experimental bond lengths (e.g., C=O at 1.213–1.220 Å) with electronic delocalization in the π-conjugated system .
- Conformational analysis : Cremer-Pople parameters () quantify ring puckering, aiding in understanding steric effects .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O vs. π⋯π contributions) observed in crystal structures .
Q. What functionalization strategies enhance bioactivity in pyridinedione derivatives?
- Mannich reaction : Introduces aminomethyl groups at reactive methylene sites, creating pharmacophores for medicinal chemistry .
- Substituent engineering : Electron-donating groups (e.g., methoxy) or aryl rings influence π-conjugation and solubility (see dihedral angles: 34.8°–81.5° between rings) .
- Microwave-assisted diversification : Rapid synthesis of libraries for structure-activity relationship (SAR) studies .
Q. How do intermolecular interactions dictate solid-state properties?
- Hydrogen bonding : C–H⋯O interactions (e.g., 2.70–2.85 Å) stabilize crystal packing, affecting solubility and melting points .
- π⋯π stacking : Tilted aryl rings (dihedral angles >30°) enable face-to-edge interactions, influencing charge transport in material science applications .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in spectral or structural data for pyridinediones?
- Cross-validation : Compare NMR shifts (e.g., methoxy protons at δ 3.87) with X-ray-derived bond lengths (e.g., C–O at 1.365–1.426 Å) .
- Statistical refinement : Use high -values (e.g., 0.017) and low R-factors (e.g., 0.040) to assess crystallographic data quality .
- Conformational flexibility : Varied dihedral angles (e.g., 31.14° vs. 81.5°) may reflect dynamic equilibria in solution vs. rigid crystal states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
